1-Oxaspiro[3.5]nonan-3-one
Description
1-Oxaspiro[3.5]nonan-3-one is a spirocyclic compound featuring a six-membered oxa-ring (oxygen-containing ring) fused with a four-membered carbocyclic ring via a spiro junction at the third position. The ketone group is located at position 3, distinguishing it from positional isomers (e.g., nonan-2-one or nonan-7-one). It is synthesized through the hydrolysis of cyclohexanone-ketene diethyl acetal adducts, yielding structural data consistent with its proposed spirocyclic framework . Key spectral data include:
- Molecular Formula: C₈H₁₂O₂
- ¹H NMR: Peaks corresponding to methylene protons (δ 1.44–1.92 ppm) and oxygenated spiro carbons .
- ¹³C NMR: Resonances for carbonyl (δ ~168 ppm) and spiro carbons (δ ~79 ppm) .
This compound serves as a precursor in organic synthesis, particularly for introducing three-dimensional cyclobutyl motifs into complex molecules .
Properties
IUPAC Name |
1-oxaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-6-10-8(7)4-2-1-3-5-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBQNVAULNCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[3.5]nonan-3-one can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diol or a dicarboxylic acid, under acidic or basic conditions. The reaction typically requires a catalyst, such as a strong acid or base, and may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[3.5]nonan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various substituted spiro compounds.
Scientific Research Applications
1-Oxaspiro[3.5]nonan-3-one has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-oxaspiro[3.5]nonan-3-one exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may target specific enzymes or receptors, modulating biological pathways.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with microbial cell membranes.
Drug Development: Targeting specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
1-Oxaspiro[3.5]nonan-2-one (3k)
- Structure : Ketone at position 2.
- Molecular Formula: C₈H₁₂O₂ (same as nonan-3-one).
- NMR Data :
- Synthesis : Produced via regioselective carbonylation of 2,2-disubstituted epoxides .
- Applications : Intermediate in carbonylative ring-opening reactions .
1-Oxaspiro[3.5]nonan-7-one
Spirocyclic Ring Variations
1-Oxaspiro[4.4]nonan-3-one
- Structure : Spiro[4.4] system (two five-membered rings).
- Molecular Formula : C₈H₁₂O₂.
- Key Features :
Cleroindicin A (1-Oxaspiro[3.5]nonan-7-ol)
Heteroatom-Substituted Derivatives
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- Structure : Incorporates nitrogen (aza) and phenyl groups.
- Molecular Formula: C₁₃H₁₅NO₂.
- Applications: Pharmaceutical building block for novel drug candidates. Purity: ≥95%, with applications in material science .
1-Oxaspiro[3.5]nonane-3-carboxylic Acid
Key Research Findings
Strain Energy: Spiro[3.5] systems (e.g., nonan-3-one) exhibit higher strain energy than bicyclo[1.1.0]butanes, enhancing reactivity in ring-opening reactions .
Synthetic Utility: 1-Oxaspiro[3.5]nonan-3-one derivatives are versatile intermediates for introducing cyclobutyl motifs into drug candidates .
Natural vs. Synthetic : Natural derivatives like cleroindicin A are rare, whereas synthetic analogs dominate pharmaceutical applications due to tunable substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
